molecular formula C8H11ClFN B2727409 (S)-2-Fluoro-1-phenylethanamine hydrochloride CAS No. 886216-59-7

(S)-2-Fluoro-1-phenylethanamine hydrochloride

Cat. No. B2727409
M. Wt: 175.63
InChI Key: OLMLEABQOBEBQU-DDWIOCJRSA-N
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Description

“(S)-2-Fluoro-1-phenylethanamine hydrochloride” likely refers to the hydrochloride salt form of the compound “(S)-2-Fluoro-1-phenylethanamine”. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .


Synthesis Analysis

While specific synthesis methods for “(S)-2-Fluoro-1-phenylethanamine hydrochloride” are not available, similar compounds are often synthesized through reactions involving amines and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “(S)-2-Fluoro-1-phenylethanamine hydrochloride” would likely involve a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an ethyl group (a two-carbon chain), and a fluorine atom attached to one of the carbons in the ethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Fluoro-1-phenylethanamine hydrochloride” would depend on its specific molecular structure. Hydrochloride salts, in general, are known to improve the water solubility of organic compounds .

Scientific Research Applications

Synthesis and Analytical Characterizations

One of the primary applications of related fluoro-phenylethylamine compounds is in synthesis and analytical characterizations. For instance, substances based on the 1,2-diarylethylamine template, including those with fluorine substituents, have been investigated for potential clinical applications and as research chemicals. These substances function as NMDA receptor antagonists with dissociative effects. A study reported the synthesis and comprehensive analytical characterization of various positional isomers of a fluoro-phenylethylamine derivative, highlighting the compound's relevance in research and potential clinical applications (Dybek et al., 2019).

Chiral Derivation and NMR Spectroscopy

Fluoro-phenylethylamine derivatives have also been used in chiral derivation processes. For example, 2-Fluoro-2-phenyl acetic acid, synthesized from phenylglycine, can serve as a derivatizing chiral agent, allowing for the distinction and determination of enantiomeric excess of secondary alcohols via 19F NMR spectra of the corresponding esters (Hamman et al., 1987).

Histochemical and Cytometry Studies

Further applications include histochemical studies and cytometry. For instance, hydrochloric acid catalysis of formaldehyde condensation reactions has been employed for the sensitive histochemical demonstration of tryptamines and phenylethylamines, showcasing the compound's utility in distinguishing between structurally related compounds based on their reactivity in condensation reactions (Björklund & Stenevi, 1970). Moreover, flow cytometry has been utilized to study phytotoxic modes of action, demonstrating how fluorescence markers can detect disturbances in specific cellular characteristics, furthering our understanding of environmental contaminants' effects on algae (Adler et al., 2007).

Transdermal Delivery and Drug Delivery Systems

Research has also explored the enhancement of transdermal delivery of fluoroamphetamine derivatives, investigating the effects of chemical and physical enhancement techniques on permeation through human skin. Such studies have implications for developing novel transdermal drug delivery systems (Puri et al., 2017).

Antimicrobial and Biofilm-controlling Additives

Additionally, the study of fluorinated N-halamines as antimicrobial and biofilm-controlling additives for polymers showcases the potential of fluoro-phenylethylamine derivatives in material science, particularly in enhancing the antimicrobial performance of polymer films (Lin et al., 2015).

Future Directions

The future directions of research on “(S)-2-Fluoro-1-phenylethanamine hydrochloride” would depend on its specific applications and the current state of research in those areas .

properties

IUPAC Name

(1S)-2-fluoro-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMLEABQOBEBQU-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Fluoro-1-phenylethanamine hydrochloride

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